![molecular formula C33H30N2O5 B1261528 [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone CAS No. 1025795-11-2](/img/structure/B1261528.png)
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone is a potent, nonpeptide inhibitor of human mast cell tryptase. It is a small molecule with the molecular formula C26H24N2O3 and a molecular weight of 412.48 g/mol . This compound has been identified as a selective tryptase inhibitor with oral efficacy in animal models of airway inflammation .
Vorbereitungsmethoden
The synthesis of [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone involves the preparation of spirocyclic piperidine amide derivatives. The synthetic route includes the formation of a spirocyclic structure through a series of chemical reactions. The key steps involve the reaction of benzofuran derivatives with piperidine amides under specific conditions to form the desired spirocyclic compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of spirocyclic piperidine amide derivatives.
Biology: The compound is used to investigate the role of tryptase in various biological processes, including allergic and inflammatory responses.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting tryptase.
Wirkmechanismus
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone exerts its effects by inhibiting human mast cell tryptase, a serine protease involved in allergic and inflammatory responses. The compound binds to the active site of tryptase, preventing its enzymatic activity. This inhibition reduces the release of inflammatory mediators and alleviates symptoms associated with allergic and inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone is compared with other similar compounds, such as spirocyclic piperidine amide derivatives. These compounds share a similar spirocyclic structure and exhibit tryptase inhibitory activity. this compound is unique due to its high selectivity and potency as a tryptase inhibitor . Other similar compounds include:
- RWJ-58643
- RWJ-56423
- Spiro-dihydrobenzofuran analogues
Eigenschaften
CAS-Nummer |
1025795-11-2 |
|---|---|
Molekularformel |
C33H30N2O5 |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone;benzoic acid |
InChI |
InChI=1S/C26H24N2O3.C7H6O2/c27-17-20-7-10-23-22(16-20)26(18-30-23)12-14-28(15-13-26)25(29)24-11-9-21(31-24)8-6-19-4-2-1-3-5-19;8-7(9)6-4-2-1-3-5-6/h1-5,7,9-11,16H,12-15,17-18,27H2;1-5H,(H,8,9) |
InChI-Schlüssel |
BOSSCQOUHQQZCJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5.C1=CC=C(C=C1)C(=O)O |
| 1025795-11-2 | |
Synonyme |
JNJ-27390467 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B1261449.png)
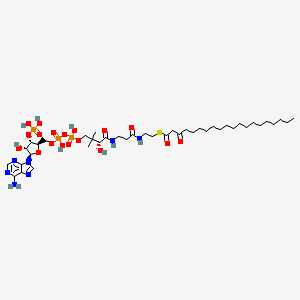
![[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate](/img/structure/B1261453.png)
![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)
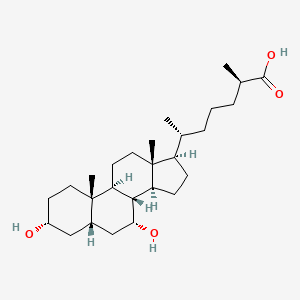
![[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261458.png)
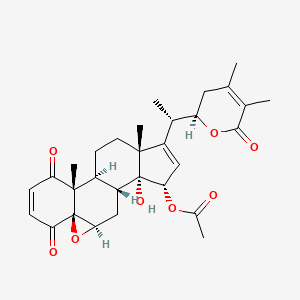
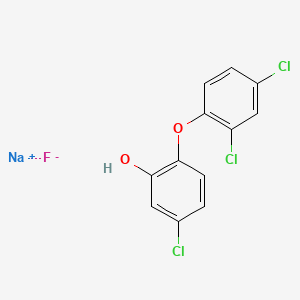
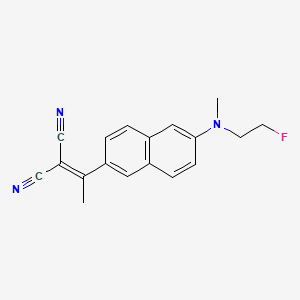
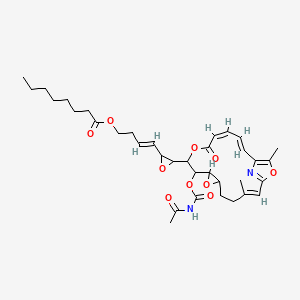
![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)
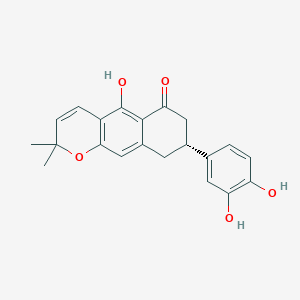
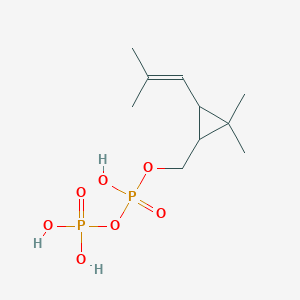
![3-[4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]phenyl]propanoic acid](/img/structure/B1261468.png)
